

# Structural Validation of Phenylsulfonyl Piperazine Derivatives: A Comparative Guide Using X-ray Crystallography

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## Compound of Interest

Compound Name: 1-((4-Bromophenyl)sulfonyl)piperazine

Cat. No.: B060929

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This guide provides a comparative structural analysis of piperazine derivatives, with a focus on validating the structure of **1-((4-Bromophenyl)sulfonyl)piperazine** through single-crystal X-ray diffraction. The crystallographic parameters of related compounds are presented to offer a contextual baseline for researchers, scientists, and drug development professionals.

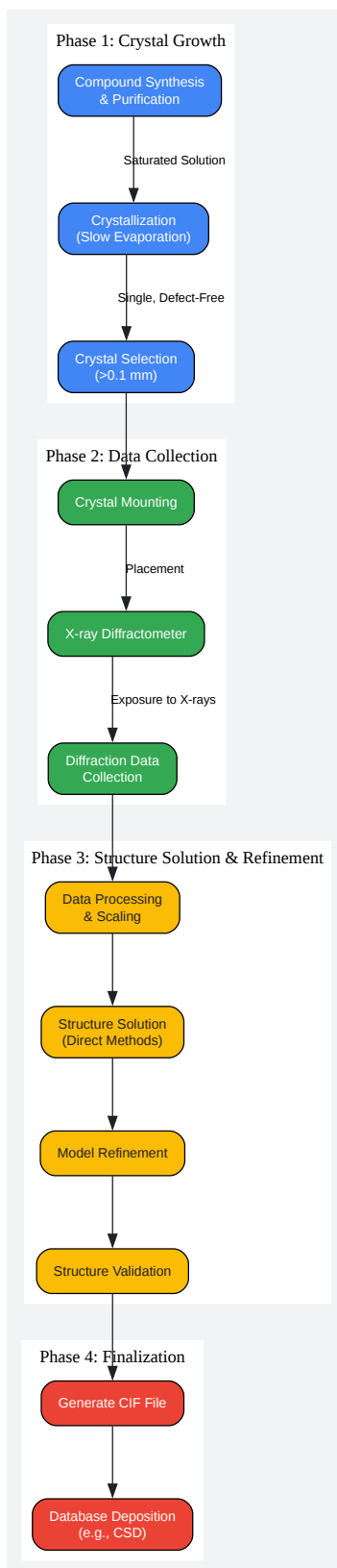
## Comparative Crystallographic Data

The structural integrity of a synthesized compound is paramount in drug discovery and materials science. X-ray crystallography offers unambiguous determination of the three-dimensional atomic arrangement in a molecule.<sup>[1]</sup> Below is a comparison of key crystallographic parameters from published structures of similar phenylsulfonyl piperazine derivatives.

Parameter	Comparator A: N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide[2]	Comparator B: 1-[Bis(4-fluorophenyl)-methyl]-4-methanesulfonyl piperazine[3]
Molecular Formula	C <sub>18</sub> H <sub>17</sub> BrF <sub>3</sub> N <sub>3</sub> S	C <sub>18</sub> H <sub>20</sub> F <sub>2</sub> N <sub>2</sub> O <sub>2</sub> S
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 <sub>1</sub> /n
Unit Cell Dimensions	a = 8.6380(2) Å b = 14.5082(3) Å c = 14.8000(3) Å α = 98.177(2)° β = 97.015(2)° γ = 91.111(2)°	a = 9.905(6) Å b = 16.907(15) Å c = 10.778(9) Å β = 98.831(5)°
Volume (V)	1820.89(7) Å <sup>3</sup>	1785.1(2) Å <sup>3</sup>
Molecules per Unit Cell (Z)	4	4
Piperazine Conformation	Chair (Typical)	Chair
S-N Bond Distance	Not Applicable	1.63 - 1.69 Å (Expected Range)
Key Features	Structure stabilized by various hydrogen bonds.	Distorted tetrahedral geometry around the sulfur atom.

## Experimental Workflow for Structural Validation

The process of determining a molecular structure via X-ray crystallography follows a well-defined workflow, from sample preparation to final data deposition.



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